molecular formula C4H10NO5P B140842 Methyl Glyphosate CAS No. 24569-83-3

Methyl Glyphosate

Cat. No.: B140842
CAS No.: 24569-83-3
M. Wt: 183.1 g/mol
InChI Key: SGVDYFNFBJGOHB-UHFFFAOYSA-N
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Description

Methyl Glyphosate, commonly known as glyphosate, is a broad-spectrum systemic herbicide and crop desiccant. It is an organophosphorus compound, specifically a phosphonate, which acts by inhibiting the plant enzyme 5-enolpyruvylshikimate-3-phosphate synthase. This enzyme is crucial for the synthesis of three aromatic amino acids: tyrosine, tryptophan, and phenylalanine . Glyphosate was first synthesized in 1950 by H. Martin, but its herbicidal properties were discovered by Monsanto chemist John E. Franz in 1970 .

Mechanism of Action

Target of Action

The primary target of Methyl Glyphosate is the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) . This enzyme plays a crucial role in the shikimate pathway, which is responsible for the synthesis of aromatic amino acids in plants .

Mode of Action

This compound acts by inhibiting the EPSPS enzyme . This inhibition disrupts the shikimate pathway, leading to a deficiency in the production of essential aromatic amino acids . The herbicide’s mode of action is unique and ideal for vegetation management in both agricultural and non-agricultural settings .

Biochemical Pathways

The inhibition of the EPSPS enzyme by this compound affects the shikimate pathway . This pathway is responsible for the synthesis of aromatic amino acids, which are precursors to many other essential compounds in plants . The disruption of this pathway leads to multiple phytotoxicity effects, both upstream and downstream from EPSPS, including the loss of plant defenses against pathogens .

Pharmacokinetics

This compound is poorly absorbed from the gastrointestinal tract and is rapidly and essentially completely excreted . Its persistence in the environment, such as in water and soil systems, is due to its misuse in agricultural regions, which causes its percolation into groundwater via the vertical soil profile .

Result of Action

The result of this compound’s action is the death of the plant. The disruption of the shikimate pathway leads to a deficiency in the production of essential aromatic amino acids, which in turn impacts various physiological processes in the plant . This includes the loss of plant defenses against pathogens, leading to the plant’s death .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. The persistence of glyphosate residue in the environment, such as in water and soil systems, endangers many non-target organisms existing in the natural environment .

Biochemical Analysis

Biochemical Properties

N-methyl-N-(phosphonomethyl)glycine plays a crucial role in biochemical reactions by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). This enzyme is part of the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in plants and microorganisms . By inhibiting EPSPS, N-methyl-N-(phosphonomethyl)glycine disrupts the production of essential amino acids such as tryptophan, phenylalanine, and tyrosine, leading to the death of the plant .

Cellular Effects

N-methyl-N-(phosphonomethyl)glycine affects various types of cells and cellular processes. In plants, it inhibits cell growth and division by disrupting the shikimate pathway. In animal cells, although the shikimate pathway is absent, N-methyl-N-(phosphonomethyl)glycine can still have indirect effects. Studies have shown that exposure to glyphosate can lead to increased apoptosis and changes in gene expression in certain cell types . Additionally, it can affect cell signaling pathways and cellular metabolism, leading to altered cellular functions .

Molecular Mechanism

The molecular mechanism of N-methyl-N-(phosphonomethyl)glycine involves its binding to the active site of the EPSPS enzyme, thereby inhibiting its activity. This binding prevents the enzyme from catalyzing the conversion of shikimate-3-phosphate and phosphoenolpyruvate to 5-enolpyruvylshikimate-3-phosphate, a critical step in the shikimate pathway . The inhibition of this pathway leads to a depletion of aromatic amino acids, which are essential for protein synthesis and other metabolic processes in plants .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-methyl-N-(phosphonomethyl)glycine can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that glyphosate can persist in the environment and in biological systems, leading to prolonged exposure and potential long-term effects . In vitro and in vivo studies have demonstrated that chronic exposure to glyphosate can result in cumulative toxic effects on cells and tissues .

Dosage Effects in Animal Models

The effects of N-methyl-N-(phosphonomethyl)glycine vary with different dosages in animal models. At low doses, glyphosate may have minimal or no observable effects. At higher doses, it can cause toxic effects, including increased apoptosis, oxidative stress, and changes in gene expression . Threshold effects have been observed, where certain dosages lead to significant adverse effects, highlighting the importance of dosage in determining the safety and toxicity of glyphosate .

Metabolic Pathways

N-methyl-N-(phosphonomethyl)glycine is involved in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants and microorganisms. The compound interacts with the enzyme EPSPS, inhibiting its activity and disrupting the production of tryptophan, phenylalanine, and tyrosine . This inhibition affects metabolic flux and metabolite levels, leading to the accumulation of shikimate-3-phosphate and other intermediates in the pathway .

Transport and Distribution

Within cells and tissues, N-methyl-N-(phosphonomethyl)glycine is transported and distributed through various mechanisms. It can be taken up by plant roots and translocated to other parts of the plant, where it exerts its herbicidal effects . The compound’s localization and accumulation can influence its activity and toxicity .

Subcellular Localization

The subcellular localization of N-methyl-N-(phosphonomethyl)glycine can affect its activity and function. In plants, glyphosate is primarily localized in the chloroplasts, where the shikimate pathway is active . This localization allows the compound to effectively inhibit EPSPS and disrupt the biosynthesis of aromatic amino acids. In animal cells, the subcellular localization of glyphosate is less well-defined, but it may interact with various cellular compartments and organelles, influencing its effects on cellular function .

Properties

IUPAC Name

2-[methyl(phosphonomethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10NO5P/c1-5(2-4(6)7)3-11(8,9)10/h2-3H2,1H3,(H,6,7)(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVDYFNFBJGOHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337285
Record name N-methyl-N-(phosphonomethyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24569-83-3
Record name N-methyl-N-(phosphonomethyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 24569-83-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

N-acetyl sarcosine (XX)(2.0 g, 15.3 mmole), phosphorous acid (1.25 g, 15.3 mmole) were mixed with concentrated sulfuric acid (3.1 g) and water (1.7 g) then refluxed in a 120° C. oil bath. Formalin, 37% (1.4 g, 16.7 mmole) was added dropwise over 20 min. and the reaction was continued for an additional 18 h. 31P NMR analysis indicated 98% yield of (XXI) based on mmoles of (XX) charged.
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Synthesis routes and methods III

Procedure details

N-acetyl sarcosine (XX) (20.0 g, 152.5 mmole), phosphorous acid (12.5g, 152.4 mmole), and concentrated HCl (37.6 g) were mixed and refluxed in a 120° C. oil bath. Formalin, 37% (13.6 g, 167.6 mmole) was added dropwise over 20 min. and the reaction was continued for an additional 19 h. HPLC analysis indicated a 99% yield of N-methylglyphosate (XXI) based on moles of (XX) charged.
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Synthesis routes and methods IV

Procedure details

As depicted, one equivalent of N-methylacetamide IX is reacted with one equivalent each of carbon monoxide and formaldehyde in the presence of a carboxymethylation catalyst precursor and solvent to yield N-acetylsarcosine XX. In the presence of water and an acid such as hydrochloric acid, N-acetylsarcosine XX is hydrolyzed to sarcosine XXIII and acetic acid. Sarcosine XXIII is reacted with formaldehyde and H3PO3, PCl3 or other H3PO3 source to produce N- (phosphonomethyl)-N-methyl-glycine XXI which is oxidized in the presence of a platinum catalyst and oxygen to glyphosate I.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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